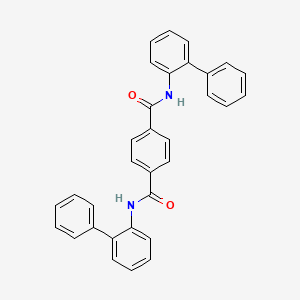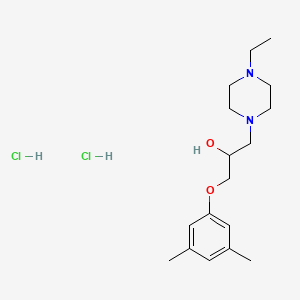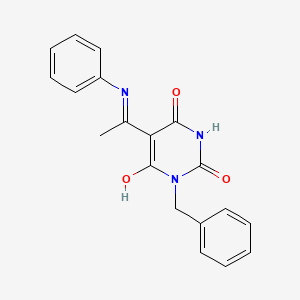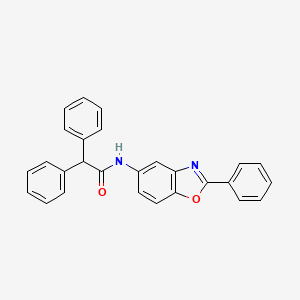![molecular formula C21H30N2O4 B5138645 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5138645.png)
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoylazepanes and has been shown to exhibit promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane involves the inhibition of specific enzymes, such as phosphodiesterase 4 (PDE4) and phosphodiesterase 10 (PDE10). These enzymes play a crucial role in various physiological processes, including inflammation and cell proliferation. By inhibiting these enzymes, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane can modulate various signaling pathways, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound has also been shown to improve glucose metabolism and reduce insulin resistance in diabetic animal models.
Advantages and Limitations for Lab Experiments
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane has several advantages for lab experiments. It exhibits good solubility in various solvents, making it easy to use in various assays. The compound also exhibits good stability, allowing for long-term storage. However, one limitation of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane is its relatively high cost, which may limit its use in some research studies.
Future Directions
There are several future directions for the study of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane. One possible direction is the further investigation of its potential therapeutic applications, particularly in the treatment of cancer and diabetes. Another direction is the development of more potent analogs of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane, which may exhibit improved therapeutic properties. Finally, the study of the compound's pharmacokinetics and toxicity profile may provide further insights into its potential clinical applications.
Conclusion:
In conclusion, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane is a promising chemical compound that exhibits significant potential for various therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research on this compound may lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane involves the reaction between 4-(4-chlorobenzoyl)azepane and 1-(methoxyacetyl)piperidine in the presence of a base. This reaction results in the formation of the desired compound in good yields.
Scientific Research Applications
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
1-[4-[4-(azepane-1-carbonyl)phenoxy]piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-26-16-20(24)22-14-10-19(11-15-22)27-18-8-6-17(7-9-18)21(25)23-12-4-2-3-5-13-23/h6-9,19H,2-5,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPQJNDOTBIFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)

![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)


![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)

![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)